molecular formula C11H13N5O B1461438 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one CAS No. 1094236-86-8

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one

Cat. No. B1461438
CAS RN: 1094236-86-8
M. Wt: 231.25 g/mol
InChI Key: COCDJBVRWYLHPU-UHFFFAOYSA-N
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Description

The compound “1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . They have shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .


Synthesis Analysis

The synthesis of these derivatives involves the reaction of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline in absolute ethanol . The resulting compounds were then evaluated for their kinase inhibitory activities .


Molecular Structure Analysis

The molecular structure of these compounds is essentially planar . The crystal structure consists of sheets of molecules lying parallel to (-111) formed by a combination of N—H⋯O, C—H⋯O and C—H⋯H hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline in absolute ethanol . This reaction results in the formation of the desired 1H-pyrazolo[3,4-d]pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their molecular structure . They are essentially planar and form sheets of molecules in their crystal structure .

Scientific Research Applications

Cancer Research: CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2): is a crucial protein involved in cell cycle regulation. Inhibitors targeting CDK2 can be effective in treating various cancers by halting the proliferation of cancer cells. Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold, such as the one , have been identified as potential CDK2 inhibitors . These inhibitors can induce cell cycle arrest and apoptosis in cancer cells, offering a promising avenue for anticancer drug development.

Anticancer Activity: In Vitro and In Vivo Studies

The pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. In vitro and in vivo studies suggest that these compounds exhibit significant cytotoxic effects against various cancer cell lines . This highlights the potential of such compounds in developing new therapeutic agents for cancer treatment.

Molecular Modeling and Drug Design

The unique structure of pyrazolo[3,4-d]pyrimidine derivatives makes them suitable candidates for molecular modeling studies. Researchers can use these compounds as a basis for designing new drugs with improved efficacy and selectivity. The compound can serve as a lead structure for the development of novel inhibitors against specific molecular targets .

Biochemical Studies: Enzymatic Inhibitory Activity

Biochemical research often involves studying the inhibitory effects of compounds on various enzymes. The compound “1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one” can be used to investigate its inhibitory activity against enzymes like CDK2, which is relevant in cancer research . Such studies can provide insights into the compound’s mechanism of action and therapeutic potential.

Mechanism of Action

Target of Action

The primary target of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This compound exerts its inhibitory effect by binding to the active site of CDK2, which is confirmed by molecular docking simulations .

Biochemical Pathways

By inhibiting CDK2, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one affects the cell cycle progression . This results in the arrest of cell growth at the G0-G1 stage , leading to a significant alteration in cell cycle progression .

Pharmacokinetics

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one possesses suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The inhibition of CDK2 by 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one leads to significant cytotoxic activities against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .

Future Directions

The future directions for these compounds could involve further optimization of their synthesis process, as well as more extensive testing of their anti-proliferative activities against various types of cancer cells . Additionally, further studies could be conducted to explore their potential applications in other areas of medicine.

properties

IUPAC Name

1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-15-10-9(6-14-15)11(13-7-12-10)16-4-2-8(17)3-5-16/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCDJBVRWYLHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.